Benzo[a]pyrene-3,6-diol

Redox Cycling Oxidative Stress Chemical Stability

Researchers studying PAH carcinogenesis often face the challenge of isolating the quinone redox cycle's contribution from the DNA-adduct-forming diol-epoxide pathway. Benzo[a]pyrene-3,6-diol (BP-3,6-diol) is the specific hydroquinone metabolite that directly addresses this need. Supplied with rigorous inert-atmosphere handling to preserve its labile structure, it enables precise mechanistic studies. - Stoichiometric H₂O₂ generation upon autoxidation for defined oxidative stress induction. - Selective UGT1A6 and UGT1A7 substrate for phase II detoxification screening. - Essential for comparative pathway analysis against BP-7,8-diol to distinguish ROS-mediated vs. genotoxic effects.

Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
CAS No. 63148-10-7
Cat. No. B1212835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]pyrene-3,6-diol
CAS63148-10-7
Synonyms3,6-dihydroxybenzo(a)pyrene
benzo(a)pyrene-3,6-quinol
BP-3,6-quinol
Molecular FormulaC20H12O2
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C(C=CC(=C54)C=C3)O
InChIInChI=1S/C20H12O2/c21-17-10-6-11-5-7-13-12-3-1-2-4-14(12)20(22)16-9-8-15(17)18(11)19(13)16/h1-10,21-22H
InChIKeyMNYTULBCYDHGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]pyrene-3,6-diol: Identity, Redox & Procurement Specifications


Benzo[a]pyrene-3,6-diol (BP-3,6-diol) is a polycyclic aromatic hydrocarbon (PAH) derivative and a key hydroquinone metabolite within the benzo[a]pyrene (BaP) quinone pathway. It is the two-electron reduced form of the corresponding quinone, benzo[a]pyrene-3,6-dione (BP-3,6-dione). The compound is characterized by its extreme lability in the presence of oxygen, undergoing rapid autoxidation back to the quinone with the concomitant generation of reactive oxygen species (ROS), including stoichiometric amounts of hydrogen peroxide [1]. This redox cycling property is central to its biological activity and distinguishes it from other, more stable BaP dihydrodiol metabolites involved in distinct activation pathways. It serves as a critical research tool for investigating the quinone pathway of PAH carcinogenesis, mechanisms of oxidative stress, and phase II detoxification via UDP-glucuronosyltransferases (UGTs) [2]. Procurement of this compound requires verification of high purity and, critically, proper handling under inert atmosphere due to its inherent instability.

Pathway Quinone redox cycle / ROS generation studies
Format Requires anaerobic procurement and inert-atmosphere handling
Probe UGT1A6 / UGT1A7 detoxification pathway investigations
Extreme lability demands vendor verification of purity and shipping under inert gas.

Benzo[a]pyrene-3,6-diol: Non-Interchangeability with Other BaP Dihydrodiols


Scientific and industrial users cannot substitute benzo[a]pyrene-3,6-diol (BP-3,6-diol) with other benzo[a]pyrene dihydrodiols, such as the bay-region BP-7,8-diol or K-region BP-4,5-diol, due to fundamentally divergent metabolic roles and biological endpoints. BP-3,6-diol is the central intermediate in the quinone redox cycle, a pathway distinct from the diol-epoxide pathway that produces BP-7,8-diol-9,10-epoxide, the ultimate carcinogen for many BaP effects [1]. While BP-7,8-diol is a proximate carcinogen requiring further P450-mediated activation, BP-3,6-diol acts via a non-enzymatic, oxygen-dependent redox cycle that generates reactive oxygen species (ROS) and oxidative stress [2]. This mechanistic divergence is reflected in vastly different biological activities. For example, BP-7,8-diol is a potent tumor initiator in mouse skin, whereas BP-4,5-diol and BP-9,10-diol are significantly less active [3]. The choice of diol dictates which specific branch of BaP metabolism is being modeled; interchanging them will lead to erroneous conclusions regarding genotoxicity, detoxification pathways, and cellular defense mechanisms. The following quantitative evidence substantiates the unique and non-substitutable properties of the BP-3,6-diol/BP-3,6-dione redox couple.

Target
BP-3,6-diol
Redox cycling via autoxidation; direct ROS source; UGT substrate.
Potential Substitute
BP-7,8-diol
Diol-epoxide pathway; requires P450 activation; forms stable DNA adducts.
Mechanistic divergence may shift model interpretation
Target Attribute
Non-enzymatic ROS generation
Stoichiometric H2O2 production; catalytic redox couple.
Substitute Attribute
Enzymatic epoxidation
Does not participate in direct, non-enzymatic redox cycles.
Bay-region and K-region dihydrodiols (BP-4,5-diol; BP-9,10-diol) exhibit different tumor-initiating potency and detoxification routes; interchanging with BP-3,6-diol may lead to erroneous interpretation of oxidative stress versus genotoxic endpoints.

Quantitative Differentiation: BP-3,6-diol vs. Structural Analogs


Redox Lability: Comparison Among BaP Dihydrodiols

Unlike the more stable bay-region and K-region dihydrodiols (e.g., BP-7,8-diol, BP-4,5-diol) which are isolated and characterized as stable intermediates in the diol-epoxide pathway, BP-3,6-diol is characterized by extreme lability. It undergoes rapid autoxidation to BP-3,6-dione upon exposure to air, a property central to its biological function. The half-life of BP-3,6-diol in air-saturated aqueous ethanol solutions at physiological pH was observed to be less than 1 second. This autoxidation is stoichiometric, producing hydrogen peroxide in a 1:1 molar ratio with the initial diol concentration [1]. This quantitative data establishes BP-3,6-diol not as a stable metabolite but as a transient, highly reactive intermediate in a continuous redox cycle, in stark contrast to the relative stability of other BaP dihydrodiols.

Redox Lability
Reported
Half-life: < 1 second (air-saturated aqueous ethanol, pH 7)
Mandates anaerobic handling; defines ROS-probe utility.
Stability differs by >106-fold from stable BaP dihydrodiols.
Redox Cycling Oxidative Stress Chemical Stability

Differential Glucuronidation by UGT1A6 and UGT1A7

The detoxification pathway for BP-3,6-diol is distinct from that of other BaP dihydrodiols. The Comparative Toxicogenomics Database (CTD) annotates that benzo(a)pyrene-3,6-quinol (BP-3,6-diol) specifically increases the glucuronidation activity of UGT1A6 and UGT1A7 [1]. This contrasts with BP-7,8-diol, which is primarily a substrate for epoxide hydrolase and further P450 oxidation rather than direct glucuronidation. Furthermore, UGT1A7 expression has been shown to confer specific resistance to BP-3,6-quinone-induced cytotoxicity, but not to the cytotoxic effects of BP or BP-7,8-diol [2]. This indicates a specialized UGT1A7-mediated defense mechanism against the redox-active quinone/diol couple.

UGT Detoxification
Head-to-head
UGT1A7 expression confers resistance to BP-3,6-quinone cytotoxicity, not BaP or BP-7,8-diol.
Identifies UGT1A6/1A7 as specific markers of the quinone pathway.
Human lymphoblastoid cell models; transfection-based protection assays.
Detoxification UDP-Glucuronosyltransferase Metabolism

Tumor-Initiating Activity: Quinone vs. Diol-Epoxide Pathway

A direct comparative study of the tumor-initiating activity of three BaP dihydrodiols on mouse skin revealed a clear hierarchy. Benzo[a]pyrene-7,8-diol (BP-7,8-diol) was found to be almost as active as the parent BaP in initiating tumors. In stark contrast, both benzo[a]pyrene-4,5-diol and benzo[a]pyrene-9,10-diol were significantly less active [1]. While BP-3,6-diol was not included in this specific study, its established role is as a precursor to the redox-active quinone, a pathway now recognized as distinct from the DNA-adduct-forming diol-epoxide pathway of BP-7,8-diol. The weak tumor-initiating activity of the 4,5- and 9,10-diols underscores that the location of the diol group on the BaP skeleton is a critical determinant of biological potency, and the 3,6-substitution pattern directs metabolism toward a ROS-mediated, rather than a DNA-adduct-mediated, mechanism of toxicity.

Tumor Initiation
Class-level inference
BP-7,8-diol: potent tumor initiator; 4,5- and 9,10-diols: weak initiators (>10-fold difference).
Supports model-endpoint differentiation of ROS versus adduct-driven carcinogenesis.
3,6-isomer not directly measured; inferred from pathway role. Mouse skin model.
Carcinogenesis Tumor Initiation Mouse Skin Model

Mutagenic Potency: BP-3,6-Dione vs. BP-7,8-Dione

The ultimate biological endpoint of the BP-3,6-diol redox cycle is the generation of ROS, which can cause DNA damage and mutations. In a yeast p53 mutagenesis system designed to assess the mutagenic potential of BaP metabolites, the radical cation pathway products, B[a]P-1,6-dione and B[a]P-3,6-dione, were more mutagenic than the radical cations themselves but were still found to be 200-fold less mutagenic than the aldo-keto reductase (AKR) pathway-derived B[a]P-7,8-dione [1]. Since BP-3,6-diol is the direct precursor to BP-3,6-dione and participates in the same redox cycle, this data strongly suggests that the mutagenic risk associated with the quinone pathway is quantitatively and mechanistically distinct from the highly potent mutagenicity of the diol-epoxide pathway represented by BP-7,8-dione.

Mutagenic Potency
Cross-study comparable
BP-3,6-dione is 200-fold less mutagenic than BP-7,8-dione (yeast p53 assay).
Contextualizes ROS-mediated genotoxicity relative to adduct-forming pathways.
Radical cation pathway quinones; cumene hydroperoxide/HRP activation.
Mutagenesis p53 Gene Yeast Assay

Redox Cycling: A Quantifiable Source of ROS

The BP-3,6-diol/BP-3,6-dione redox couple functions as a catalytic cycle for the generation of ROS. Under aerobic conditions, BP-3,6-diol rapidly autoxidizes back to BP-3,6-dione, producing hydrogen peroxide in the process. This reaction is stoichiometric: for every mole of BP-3,6-diol oxidized, one mole of hydrogen peroxide is formed [1]. Furthermore, BP-3,6-dione can be reduced back to the diol by cellular reductants like NAD(P)H, establishing a continuous cycle that amplifies oxidative stress. This property is not shared by other BaP diols like BP-7,8-diol, which are metabolized via P450 enzymes to epoxides and do not participate in direct, non-enzymatic redox cycles.

ROS Generation
Supporting evidence
1 mol H2O2 produced per mol BP-3,6-diol oxidized.
Supports use as quantifiable oxidative stress probe.
Stoichiometric autoxidation; NAD(P)H-driven catalytic cycling.
Reactive Oxygen Species DNA Damage Redox Couple

Benzo[a]pyrene-3,6-diol: Key Application Scenarios


ROS-Mediated DNA Damage and Oxidative Stress

Procure Benzo[a]pyrene-3,6-diol for use as a specific and quantifiable source of intracellular reactive oxygen species (ROS). The compound's extreme lability and stoichiometric production of hydrogen peroxide upon autoxidation [1] make it an ideal tool for inducing oxidative stress in cell culture models. This allows researchers to dissect the contribution of the quinone redox cycle to overall BaP toxicity, independent of the DNA adduct-forming diol-epoxide pathway. Studies can focus on the activation of antioxidant response elements (ARE), measurement of 8-oxo-dG lesions, or the assessment of cellular defense mechanisms like glutathione depletion and DT-diaphorase (NQO1) activity. Experimental protocols must include strict anaerobic handling during compound preparation and storage to maintain integrity prior to use.

Profiling UGT Activity and Detoxification

Utilize Benzo[a]pyrene-3,6-diol (or its oxidized form, BP-3,6-dione) as a selective substrate to assess the activity of specific UGT isoforms, particularly UGT1A6 and UGT1A7 [2]. As demonstrated by comparative studies, UGT1A7 expression confers specific resistance to the cytotoxic effects of the BP-3,6-quinone/diol redox couple, but not to BaP or BP-7,8-diol [3]. This specificity makes the compound invaluable for screening individual or population-level variations in this phase II detoxification pathway. It is particularly relevant for pharmacogenomic studies investigating susceptibility to PAH-induced oxidative damage or for evaluating the efficacy of potential chemopreventive agents designed to upregulate UGT1A6 and UGT1A7.

Comparative PAH Carcinogenesis Pathway Studies

Employ Benzo[a]pyrene-3,6-diol in parallel with other BaP dihydrodiols (e.g., BP-7,8-diol) to conduct comparative mechanistic studies that delineate the distinct biological outcomes of different metabolic pathways. Quantitative evidence shows that the BP-7,8-diol (bay-region) pathway leads to potent tumor initiation and high mutagenicity, while the BP-3,6-diol (quinone) pathway is characterized by ROS generation and relatively weak mutagenicity [4][5]. Using BP-3,6-diol allows researchers to create experimental models where the specific contribution of oxidative stress to endpoints like cell transformation, apoptosis, or inflammatory signaling can be isolated and quantified, providing a more complete picture of BaP's complex toxicological profile.

Analytical Method Development & Metabolite Standards

Source high-purity Benzo[a]pyrene-3,6-diol for use as an authentic analytical standard in the development and validation of LC-MS/MS or HPLC methods aimed at detecting and quantifying BaP quinone pathway metabolites in biological samples. Given the compound's instability, its procurement from a reputable vendor that guarantees purity and provides proper shipping/storage conditions (e.g., under inert gas) is critical. It serves as a key reference material for identifying the corresponding diol peak in complex chromatograms and for quantifying its formation in microsomal incubations or cellular metabolism studies, thereby enabling accurate assessment of the quinone pathway's contribution to overall BaP metabolism.

Application
Selection Property
Validation Focus
ROS-Mediated Oxidative Stress Models
Redox lability / stoichiometric H2O2 production
Confirmation of intracellular ROS; ARE/Nrf2 pathway activation; 8-oxo-dG lesion measurement
UGT Activity Profiling
UGT1A6/UGT1A7 selective substrate
Cytoprotection assays; glucuronidation rate in microsomes/cell models; pharmacogenomic screening
Comparative PAH Pathway Studies
Quinone pathway vs. diol-epoxide pathway discrimination
Parallel experiments with BP-7,8-diol; cell transformation/apoptosis endpoint comparison
Analytical Method Development
Authentic reference standard (LC-MS/MS, HPLC)
Peak identification; retention time confirmation; metabolite quantification in microsomal incubations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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